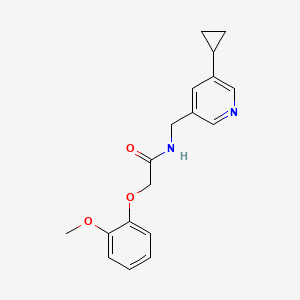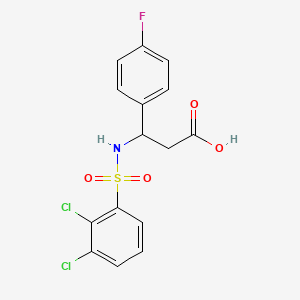
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Design, Synthesis, and Bioactivity of Fluorinated Organotin(IV) Carboxylates
The research presented in the first paper focuses on the synthesis of new triorganotin(IV) complexes with a general formula R3SnL, where R represents organic groups such as butyl or phenyl, and L is a ligand derived from 3-[(fluorophenylamido)]propenoic acid or 3-[(fluorophenylamido)]propanoic acid . The synthesis process is confirmed by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry, with the disappearance of the OH peak indicating successful complex formation. The bidentate nature of the carboxylate moiety is suggested by the FT-IR data. Crystallographic analysis of one compound reveals a distorted tetrahedral geometry around the central tin atom. These compounds also exhibit potential anti-HCV activity, with one compound showing substantial effects against the hepatitis C virus in cell-based assays .
Vibrational Spectroscopy and Anticancer Activity of Fluorinated Amino Propanoic Acid
The second paper describes the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid through the reaction of 4-fluorobenzaldehyde with alpha-alanine . The structure of the synthesized compound is confirmed using NMR, FTIR, and Raman spectroscopy. Theoretical calculations of the vibrational spectra using density functional theory (DFT) methods show good agreement with experimental data. Additionally, the compound exhibits anticancer activity against the Hela cell line, with a reported IC50 value .
Synthesis and Bioactivity of Fluorinated Benzenesulfonamides
In the third paper, a series of new benzenesulfonamides with a 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) structure are synthesized . These compounds are derived from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The synthesized compounds are evaluated for cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase isoforms. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, show promising cytotoxic activities and strong inhibition of human carbonic anhydrase, indicating potential for further anti-tumor studies .
Chromatographic Analysis of Chloropropanediol Derivatives
The fourth paper discusses the improvement of gas chromatographic properties of 3-chloropropanediol by preparing a phenylboronic acid derivative . This method is deemed suitable for trace analysis of the compound, and the structure of the derivative is confirmed using gas chromatography coupled with Fourier transform infrared spectroscopy and mass spectrometry. The study demonstrates that related compounds do not interfere with the analysis, suggesting specificity of the method for the target compound .
Applications De Recherche Scientifique
Coordination and Fluorescence Studies
Research on similar fluorophore compounds, such as those involving coordination with Zn²⁺ ions, provides insight into their application in detecting intracellular Zn²⁺. For example, a study on the coordination and fluorescence of Zn²⁺ probes highlights the application of these compounds in bioimaging and detecting metal ions in biological systems (Hendrickson et al., 2003).
Synthesis and Biochemical Activity
Derivatives of similar compounds have been investigated for their biochemical activities, such as analgesic modulating effects for Transient Receptor Potential Vanilloid 1 (TRPV1) (Liu et al., 2018). These studies contribute to the development of new therapeutic agents targeting specific biological pathways.
Enantioselective Synthesis
The use of microbial reductases for the asymmetric synthesis of chiral intermediates, as demonstrated with 3-chloro-1-phenyl-1-propanol, suggests potential applications in synthesizing enantiomerically pure compounds for pharmaceutical use (Choi et al., 2010).
Antibacterial Agent Synthesis
The synthesis of new molecules with known pharmacophores, including fluorophenyl groups, for potential antibacterial applications indicates the role of such compounds in developing new antibiotics and antimicrobial agents (Holla et al., 2003).
Material Science Applications
In material science, derivatives of phenylpropanoic acid have been explored for enhancing the reactivity of molecules towards the formation of polybenzoxazine, highlighting their potential in creating new materials with specific thermal and mechanical properties (Trejo-Machin et al., 2017).
Antitumor Activity
Research into sulfonamide derivatives containing fluorouracil and nitrogen mustard reveals the design and synthesis of compounds with potent antitumor activities and low toxicity, offering insights into the development of new cancer therapies (Huang et al., 2001).
Propriétés
IUPAC Name |
3-[(2,3-dichlorophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO4S/c16-11-2-1-3-13(15(11)17)24(22,23)19-12(8-14(20)21)9-4-6-10(18)7-5-9/h1-7,12,19H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYBSUTQKPEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

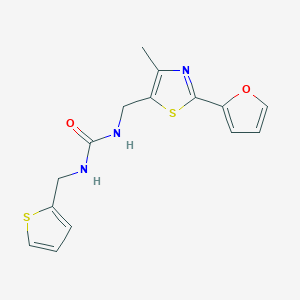
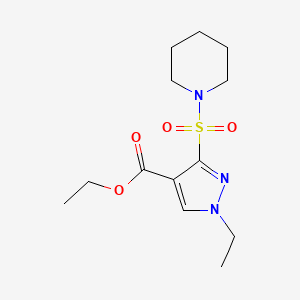
![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)
![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)
![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)

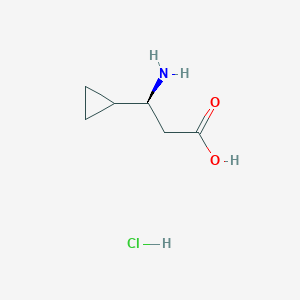
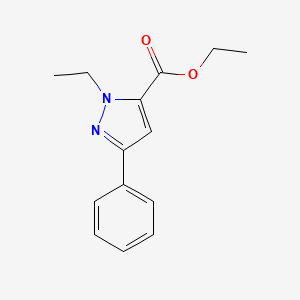


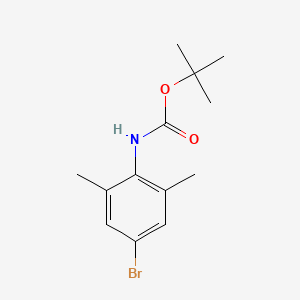
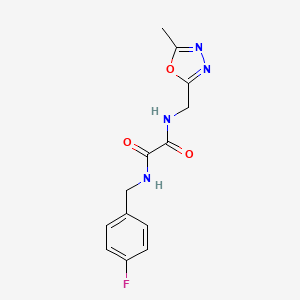
![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
